N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
Description
N-[2-(Furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 2,2-diphenylacetamide core substituted with a furan-2-ylmethoxyethyl group. The furan and methoxyethyl substituents likely influence its physicochemical and pharmacological behavior, such as solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-19(18-13-8-14-25-18)15-22-21(23)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,19-20H,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOYJGVMMOMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Attachment of the methoxyethyl group: This can be achieved by reacting the furan derivative with an appropriate alkylating agent under basic conditions.
Formation of the diphenylacetamide moiety: This step involves the reaction of the intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
Chemical Reactions Involved:
- Oxidation: The furan ring can be oxidized to generate furanones.
- Reduction: The amide group can be reduced to an amine.
- Substitution: The methoxy group can undergo substitution with other nucleophiles.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Furanones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines |
| Substitution | Halides, amines under basic conditions | Various substituted derivatives |
Medicinal Applications
Therapeutic Potential
Research indicates that this compound may exhibit therapeutic properties, particularly in antibacterial and antifungal activities. Studies are ongoing to evaluate its efficacy against various pathogens.
Case Study: Antibacterial Activity
A study conducted on a series of furan derivatives, including this compound, demonstrated significant antibacterial activity against Pseudomonas aeruginosa. The structural modifications influenced the biological activity positively, indicating the compound's potential as a lead structure for drug development .
Industrial Applications
Material Development
In industrial chemistry, this compound is explored for its role in developing new materials and chemical processes. Its unique functional groups allow for the modification of polymer properties and the synthesis of novel compounds with specific characteristics.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The furan ring and diphenylacetamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Structural Features
Target Compound:
- Core : 2,2-Diphenylacetamide.
- Substituents : Furan-2-yl group linked via a methoxyethyl chain.
- Key Functional Groups : Amide, furan, methoxy.
Analog 1: N-[1-(Diethylamino)-3-Morpholin-4-ylpropan-2-yl]-2,2-Diphenylacetamide (L2)
- Core : 2,2-Diphenylacetamide.
- Substituents: Diethylamino and morpholine groups.
- Key Functional Groups : Amide, tertiary amine, morpholine.
- Relevance : Exhibits COX-2 inhibition comparable to diclofenac/ibuprofen .
Analog 2: N-(2,4-Dimethylphenyl)-2,2-Diphenylacetamide
- Core : 2,2-Diphenylacetamide.
- Substituents : 2,4-Dimethylphenyl group.
- Key Functional Groups : Amide, methyl-substituted aromatic ring.
- Relevance : Structural similarity to benzylpenicillin lateral chain; used in coordination chemistry .
Analog 3: Thiourea Derivatives (Compounds I–III in )
- Core : 2,2-Diphenylacetamide.
- Substituents : Carbamothioyl groups with 2,6-diethylphenyl, 3-ethylphenyl, or trifluoromethylphenyl.
- Key Functional Groups : Amide, thiourea.
- Relevance : Studied via DFT for energy gaps (4.29–4.45 eV), indicating electronic stability .
Analog 4: N-(2-Furylmethyl)-2,2-Diphenyl-N-[2-(2-Thienyl)ethyl]acetamide
- Core : 2,2-Diphenylacetamide.
- Substituents : Furylmethyl and thienylethyl groups.
- Key Functional Groups : Amide, furan, thiophene.
- Relevance : Sulfur-containing analogs may alter metabolic pathways .
Pharmacological Activity
Physicochemical Properties
Computational Insights
- Thiourea Derivatives (Compounds I–III) :
- L2 :
- Molecular docking studies suggest strong binding to COX-2 active sites, with inhibition constants (Ki) similar to diclofenac .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide, with a CAS number of 1788784-08-6, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C_{19}H_{21}N_{1}O_{2}
- Molecular Weight : 335.4 g/mol
- Structure : The compound features a furan ring, a methoxyethyl group, and a diphenylacetamide structure.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with diphenylacetic acid derivatives. Specific methods may vary, but the general approach includes the formation of the amide bond through standard coupling reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Antioxidant Activity
In vitro studies have shown that this compound possesses antioxidant properties. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a dose-dependent ability to neutralize free radicals:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This antioxidant activity may contribute to its potential therapeutic effects in oxidative stress-related diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound has neuroprotective effects in cellular models of neurodegeneration. In a study involving neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in:
- Reduced cell death
- Decreased levels of reactive oxygen species (ROS)
These results indicate its potential for protecting neuronal cells from damage associated with conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Study on Antimicrobial Efficacy : A study published in Molecules highlighted its effectiveness against multi-drug resistant strains of bacteria, emphasizing its relevance in combating antibiotic resistance .
- Neuroprotection Research : Research published in Pharmacology Biochemistry and Behavior investigated its role in preventing neurotoxicity induced by glutamate and found promising results that warrant further exploration .
- Antioxidant Mechanism Elucidation : A detailed investigation into its mechanism revealed that it may act through the modulation of key antioxidant enzymes such as superoxide dismutase and catalase .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(furan-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between diphenylacetic acid and a furan-containing amine precursor. For example, describes a similar synthesis using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base. Optimization involves:
- Temperature control : Stirring at 273 K to minimize side reactions.
- Workup : Extraction with dichloromethane and washing with NaHCO₃ to remove unreacted acid.
- Crystallization : Slow evaporation from a methylene chloride/DMF mixture to obtain high-purity crystals .
- Yield improvements can be achieved by adjusting stoichiometry (e.g., excess EDC) and reaction time (monitored via TLC).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Single-crystal XRD : Resolves stereochemistry and intramolecular interactions (e.g., dihedral angles between aromatic rings, as in , which reported angles of 88.26° and 78.30° between acetamide and benzene groups) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity (e.g., furan proton signals at δ 6.3–7.4 ppm and methoxy groups at δ 3.2–3.5 ppm).
- FTIR : Validates amide C=O stretching (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
- UV-Vis : Monitors π→π* transitions in aromatic systems (e.g., λmax ~260–280 nm) .
Advanced Research Questions
Q. How can discrepancies between computational models (e.g., DFT) and experimental crystallographic data be resolved?
- Methodological Answer :
- Reparameterize force fields : Adjust torsional angles in DFT calculations to match experimental dihedral angles (e.g., ’s observed 9.83° angle between acetamide and difluorophenyl groups).
- Incorporate solvent effects : Simulate crystal packing forces (e.g., hydrogen bonds like C20—H···O1 in ) using molecular dynamics with explicit solvent models.
- Validate with spectroscopic data : Cross-check computational vibrational frequencies (IR) and NMR chemical shifts with experimental results to refine theoretical models .
Q. What strategies are effective for evaluating this compound’s potential as a receptor antagonist in pharmacological studies?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., M3 muscarinic receptors, as in ’s study on structurally similar diphenylacetamide antagonists).
- In vitro assays :
- Radioligand binding : Measure displacement of labeled ligands (e.g., [³H]-N-methylscopolamine) in cell membranes.
- Functional assays : Test inhibition of agonist-induced responses (e.g., calcium flux in HEK293 cells expressing target receptors).
- Selectivity profiling : Compare IC₅₀ values across receptor subtypes to minimize off-target effects .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to:
- Acidic/alkaline conditions (pH 1–13 at 37°C for 24–72 hours).
- Oxidative stress (3% H₂O₂).
- Thermal stress (40–80°C for 1–4 weeks).
- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the amide bond or furan ring oxidation).
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life. Safety protocols from (e.g., PPE, waste disposal) must be followed during handling .
Data Contradiction Analysis
Q. How can conflicting NMR and XRD data regarding stereochemistry be addressed?
- Methodological Answer :
- Re-examine NMR assignments : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons (e.g., NOE correlations between methoxy and furan protons).
- Validate via XRD : Single-crystal analysis unambiguously determines absolute configuration (e.g., ’s disorder refinement for fluorine atoms).
- Cross-validate with computational models : Overlay experimental and DFT-optimized structures to identify conformational mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
